2-(4-methoxyphenyl)acetaldehyde

Catalog No.
S773855
CAS No.
5703-26-4
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxyphenyl)acetaldehyde

Researchers seeking electrophilic blocks for alkaloid synthesis often face rapid dimerization of phenylacetaldehyde, causing yield loss in Pictet-Spengler reactions. Homoanisaldehyde (CAS 5703-26-4) solves this with a para-methoxy group balancing reactivity for high-yielding cyclizations. • Key for organocatalytic Pictet-Spengler synthesis of 1-benzyl-THIQs. • Preferred for FSA aldolase cascades to enantiopure syn-trihydroxylated pentanones. • Enables indium-promoted allylation with high dr (>90:10) for APIs like (-)-tylophorine. Supplied for immediate dispatch.

CAS Number

5703-26-4

Product Name

2-(4-methoxyphenyl)acetaldehyde

IUPAC Name

2-(4-methoxyphenyl)acetaldehyde

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3

InChI Key

NRIVMXXOUOBRAG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC=O

Canonical SMILES

COC1=CC=C(C=C1)CC=O

The exact mass of the compound 4-Methoxyphenylacetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Homoanisaldehyde, 2-(4-Methoxyphenyl)acetaldehyde, p-Methoxyphenylacetaldehyde, 4-Methoxybenzeneacetaldehyde, 4-Methoxyphenylacetaldehyde, (4-Methoxyphenyl)acetaldehyde

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

2-(4-Methoxyphenyl)acetaldehyde (CAS 5703-26-4), also known as homoanisaldehyde, is a highly reactive aromatic building block characterized by a para-methoxy-substituted phenyl ring linked to an acetaldehyde moiety. In industrial and advanced laboratory settings, it is primarily procured as a critical electrophilic precursor for the synthesis of complex benzylisoquinoline alkaloids, enantiopure polyhydroxylated compounds, and specialized homoallylic amines. The presence of the electron-donating methoxy group subtly modulates the reactivity of the aldehyde, balancing its electrophilicity for stereoselective biocatalytic cross-aldol additions and organocatalytic Pictet-Spengler cyclizations while remaining accessible via scalable homologation routes [1].

Procurement Fit

Fragrance ingredient Hawthorn, anisic, powdery profile; softer note than anisaldehyde
Synthetic intermediate Reported Wittig route and biocatalytic aldolase substrate fit
Pharmaceutical precursor Structurally required intermediate for benzomorphan synthesis

Substituting 2-(4-methoxyphenyl)acetaldehyde with its unsubstituted analog, phenylacetaldehyde, frequently leads to catastrophic yield losses in complex cyclizations; phenylacetaldehyde is notoriously unstable and highly prone to rapid enolization and dimerization under the mildly basic or heated conditions required for Pictet-Spengler reactions [1]. Conversely, attempting to use 4-methoxybenzaldehyde (anisaldehyde) fails entirely for these applications, as it lacks the essential alpha-methylene carbon necessary to form 1-benzylisoquinoline architectures or participate in chain-extending aldol additions. Furthermore, utilizing 4-methoxyphenylacetic acid as a substitute necessitates aggressive, multi-step reduction protocols that compromise process efficiency and introduce unwanted byproducts, making the direct procurement of the aldehyde optimal for sensitive amination and cyclization workflows[2].

Substitution Risk

Reactivity shift
The para-methoxy group alters electrophilicity and ring activation, affecting reaction outcomes relative to phenylacetaldehyde.
Olfactory mismatch
Hawthorn-powdery character differs from the sharp green-floral note of unsubstituted phenylacetaldehyde or the harsher anisaldehyde.
Synthetic pathway incompatibility
Benzomorphan synthesis requires the para-methoxy group; phenylacetaldehyde cannot serve as substitute in Pentazocine or aphanorphine routes.
Storage requirement divergence
Polymerization tendency demands cold-chain and inert-atmosphere handling, unlike more stable analogs.

Enantioselective Pictet-Spengler Cyclization Efficiency

In the asymmetric synthesis of 1-benzyltetrahydroisoquinoline alkaloids, 2-(4-methoxyphenyl)acetaldehyde demonstrates superior compatibility with organocatalytic Pictet-Spengler reactions compared to unsubstituted phenylacetaldehyde. While unsubstituted phenylacetaldehydes are highly prone to enolization and dimerization (often failing to reach 50% conversion before decomposing at elevated temperatures), the 4-methoxy derivative successfully condenses with protected 2-arylethylamines to yield the desired isoquinoline scaffolds with 86-92% enantiomeric excess [1].

Evidence DimensionEnantioselective Pictet-Spengler conversion and stability
Target Compound Data86-92% ee with successful isoquinoline formation
Comparator Or BaselinePhenylacetaldehyde (fails <50% conversion due to enolization/dimerization)
Quantified Difference>50% conversion improvement and suppression of dimerization
ConditionsOrganocatalytic Pictet-Spengler reaction with N-(o-nitrophenylsulfenyl)-2-arylethylamines at 80 °C

Enables the scalable asymmetric synthesis of complex benzylisoquinoline alkaloids without the severe yield losses associated with aliphatic aldehyde dimerization.

Route efficiency
Head-to-head
Wittig 81% vs. IBX 75% vs. Swern/MnO₂ failed
Supports Wittig route selection for lab-scale synthesis
Reported under standard conditions; scale-dependent

Scalable Homologation Yield for Precursor Processability

The procurement viability of 2-(4-methoxyphenyl)acetaldehyde is supported by its highly efficient synthesis via Wittig-type one-carbon chain extension. Starting from the inexpensive precursor 4-methoxybenzaldehyde, homologation with methoxymethylene-triphenylphosphine followed by hydrolysis yields the target compound at an 81% overall yield, significantly outperforming direct oxidation methods of 4-methoxyphenylethanol (e.g., Swern or manganese dioxide oxidation), which yield unsatisfactory results [1].

Evidence DimensionSynthetic yield for scale-up
Target Compound Data81% overall yield via Wittig homologation
Comparator Or BaselineSwern or MnO2 oxidation of 4-methoxyphenylethanol (unsatisfactory/low yield)
Quantified DifferenceSubstantial yield improvement and process reliability over direct oxidation
ConditionsWittig homologation vs. Swern/MnO2 oxidation pathways

Ensures a reliable, cost-effective supply chain for the aldehyde by utilizing a high-yielding, scalable synthetic route from an abundant precursor.

Odor character
Reported
Hawthorn, anisic, powdery (softer vs. anisaldehyde)
Select for floral accords requiring non-harsh aldehydic notes
Organoleptic evaluation at 10% in dipropylene glycol

Biocatalytic Cross-Aldol Addition Suitability

2-(4-methoxyphenyl)acetaldehyde serves as a highly effective acceptor substrate in engineered D-fructose 6-phosphate aldolase (FSA) catalyzed asymmetric cross-aldol additions. When reacted with hydroxyacetone or methylglyoxal, it facilitates the synthesis of enantiopure syn-(3R,4S)-polyhydroxylated pentanones, whereas traditional organocatalytic methods using cinchonine only achieve moderate enantiomeric excesses of 43-56% [1].

Evidence DimensionEnantioselectivity in cross-aldol addition
Target Compound DataEnantiopure syn-(3R,4S) products via biocatalysis
Comparator Or BaselineOrganocatalytic (cinchonine) methods (43-56% ee)
Quantified DifferenceShift from moderate ee to enantiopure biocatalytic products
ConditionsFSA-catalyzed cross-aldol addition vs. organocatalytic methods

Provides a green, highly stereoselective biocatalytic pathway for procuring chiral polyhydroxylated building blocks, avoiding the poor enantioselectivity of traditional organocatalysts.

PSA & density
Cross-study comparable
PSA 26.3 Ų (54% higher); SG ~1.096 (vs. ~1.03)
Higher polar surface area affects chromatography and partitioning
May influence solvent extraction and retention time

Diastereoselective Allylation in Reductive Amination

As a precursor for complex alkaloid synthesis, 2-(4-methoxyphenyl)acetaldehyde readily forms N-tert-butylsulfinyl imines that undergo highly diastereoselective indium-promoted allylation. This process yields homoallylic primary amines with diastereoselectivities exceeding 90:10, serving as critical intermediates for the total synthesis of natural products like (-)-tylophorine and (-)-aphanorphine [1].

Evidence DimensionDiastereoselectivity in imine allylation
Target Compound Data>90:10 diastereomeric ratio
Comparator Or BaselineStandard unprotected imine allylation (typically low stereocontrol)
Quantified DifferenceHigh stereocontrol (>90:10 dr) enabled by the specific sulfinyl imine derivative
ConditionsIndium-promoted allylation of N-tert-butylsulfinyl imines

Reduces downstream purification costs by providing highly stereocontrolled intermediates essential for pharmaceutical alkaloid manufacturing.

Pharmaceutical role
Class-level inference
Pentazocine intermediate (yields 53–82%); comparator no benzomorphan role
Methoxy group structurally required for benzomorphan synthetic pathway
Patent US 3,962,281; aphanorphine synthesis reported
Storage stability
Reported
Polymerizes on storage; requires –20°C, inert atmosphere
Mandatory cold-chain and inert packaging for procurement
Stability monitoring recommended on receipt

Asymmetric Synthesis of Benzylisoquinoline Alkaloids

Ideal for organocatalytic Pictet-Spengler reactions to construct 1-benzyl-1,2,3,4-tetrahydroisoquinoline scaffolds (e.g., O-methylneferine precursors) where unsubstituted aliphatic aldehydes fail due to rapid dimerization and enolization [1].

Biocatalytic Production of Chiral Polyols

The preferred substrate for engineered D-fructose 6-phosphate aldolase (FSA) cascades, enabling the green synthesis of enantiopure syn-1,3,4-trihydroxylated pentan-2-ones for advanced carbohydrate and natural product synthesis [2].

Stereoselective Homoallylic Amine Manufacturing

Highly suited for conversion into N-tert-butylsulfinyl imines followed by indium-promoted allylation, providing critical high-dr (>90:10) intermediates for the pharmaceutical manufacturing of alkaloids like (-)-tylophorine [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic aldolase substrate screening
Wittig-derived substrate availability
Aldolase substrate scope and reaction yield
Hawthorn-floral fragrance development
Softer aldehydic note profile
IFRA compliance and olfactory evaluation
Benzomorphan-based drug candidate synthesis
Structurally required para-methoxy intermediate
Synthetic pathway viability and stereocenter control
Analytical reference standard sourcing
Cold-chain and inert packaging requirement
Polymerization monitoring and purity certification

XLogP3

1.4

Boiling Point

255.5 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5703-26-4

Wikipedia

(4-Methoxyphenyl)acetaldehyde

Use Classification

Food additives -> Flavoring Agents

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